5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-
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Overview
Description
5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- is a complex organic compound with a unique structure. This compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Benzocycloheptene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Functional Groups: The propanoic acid and silyl ether groups are introduced through specific reactions such as esterification and silylation.
Hydrogenation: The tetrahydro component is introduced via hydrogenation reactions under specific conditions to reduce double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-: Similar structure but with a hydroxyl group instead of a carboxylic acid.
5H-Benzocycloheptene-5-propanoic acid, 6,7,8,9-tetrahydro-6-oxo-2,3,4-trimethoxy-: Similar core structure with different functional groups.
Uniqueness
The uniqueness of 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H34O3Si |
---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]propanoic acid |
InChI |
InChI=1S/C21H34O3Si/c1-20(2,3)25(5,6)24-17-10-11-18-16(15-17)9-7-8-13-21(18,4)14-12-19(22)23/h10-11,15H,7-9,12-14H2,1-6H3,(H,22,23) |
InChI Key |
UVPWLKHEXNBGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
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